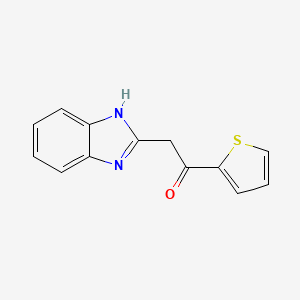

2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAQHQYQSUKLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250001 | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728907-97-9 | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728907-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the benzimidazole, ethanone, or aryl-thiophene moieties. Key examples include:

Physicochemical Properties

- Triazole analogue (e.g., compound 3 in ): 113–116°C, lower due to reduced H-bonding capacity .

- Spectral Data :

Computational and Docking Studies

- Molecular docking of benzimidazole derivatives (e.g., compound 9c in ) shows binding to fungal CYP51 (lanosterol 14α-demethylase) via H-bonding with heme cofactor.

- Thiophene’s sulfur atom enhances hydrophobic interactions in enzyme active sites compared to furan’s oxygen .

Q & A

Basic: What are the key synthetic challenges in preparing 2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one, and how can they be methodologically addressed?

Answer:

The synthesis involves challenges such as regioselective formation of the benzodiazole ring and efficient coupling with the thiophene moiety. Methodological solutions include:

- Stepwise alkylation/condensation : Use of alkylating agents (e.g., 2-bromo-1-arylethanones) to control regioselectivity during heterocycle formation .

- Inert conditions : Employing dry solvents and nitrogen atmospheres to prevent oxidation of sensitive intermediates, particularly thiophene derivatives .

- Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yields in aryl-thiophene bond formation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Contradictions in NMR or mass spectra can arise from tautomerism (benzodiazole ring) or rotational isomers (thiophene-ethanone linkage). Strategies include:

- X-ray crystallography : Use SHELXL for high-resolution refinement to unambiguously determine bond lengths and angles .

- Dynamic NMR studies : Variable-temperature NMR can identify rotational barriers in the ethanone linker .

- Complementary techniques : Combine HRMS for molecular formula validation and IR spectroscopy to confirm carbonyl stretching vibrations .

Basic: What analytical techniques are recommended for confirming purity and structure?

Answer:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., benzodiazole NH at δ 12–13 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can the electronic properties of the thiophene moiety be exploited in material science?

Answer:

The thiophene’s conjugated π-system enables applications in:

- Organic semiconductors : DFT calculations (e.g., Gaussian) predict HOMO-LUMO gaps (~3.2 eV) suitable for charge transport .

- Electropolymerization : Cyclic voltammetry studies show oxidative coupling potential at +1.2 V (vs. Ag/AgCl) for conductive polymer synthesis .

- Nonlinear optics (NLO) : Hyperpolarizability (β) measurements via EFISHG indicate NLO activity for photonic devices .

Basic: What in vitro assays are suitable for initial biological activity evaluation?

Answer:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .

- Antimicrobial : Broth microdilution (MIC values) for S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., trypsin) .

Advanced: What strategies optimize bioavailability given the compound’s heterocyclic structure?

Answer:

- Salt formation : React with HCl or sodium to improve aqueous solubility .

- Prodrug design : Esterify the ketone group (e.g., acetyloxymethyl) for enhanced membrane permeability .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) to increase circulation time .

Basic: How does the benzodiazole ring influence chemical reactivity?

Answer:

- Electrophilic substitution : The electron-deficient benzodiazole directs reactions to the 5-position (meta to N atoms) .

- Hydrogen bonding : NH group participates in intermolecular interactions, affecting crystallization .

- Acid sensitivity : Susceptible to ring-opening under strong acidic conditions (pH < 2) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide to model binding to ATP-binding pockets (e.g., CDK2) .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : CoMFA/CoMSIA to correlate substituent effects (e.g., thiophene substitution) with bioactivity .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Answer:

- Solvent system : Slow evaporation from DCM/hexane (1:3 v/v) at 4°C .

- Seeding : Use microseeds from previous trials to induce nucleation .

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling .

Advanced: How to design SAR studies for pharmacophoric exploration?

Answer:

- Core modifications : Synthesize analogs with imidazole (replace benzodiazole) or furan (replace thiophene) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to modulate activity .

- Biological testing : Use parallel assays (e.g., anti-inflammatory COX-2 inhibition and cytotoxicity) to decouple target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.